N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide
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Overview
Description
N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide is a compound that features a pyridine ring substituted with two methyl groups at positions 4 and 6, and a thiophene ring attached to a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 4,6-dimethyl-2-bromopyridine, undergoes a Suzuki cross-coupling reaction with thiophene-2-boronic acid in the presence of a palladium catalyst to form 4,6-dimethyl-2-(thiophen-2-yl)pyridine.
Sulfonamide Formation: The resulting pyridine derivative is then reacted with chlorosulfonic acid to introduce the sulfonamide group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes. This would include optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The methyl groups on the pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives of the pyridine ring.
Scientific Research Applications
N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, or anticancer properties.
Materials Science: It can be utilized in the synthesis of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound can serve as a corrosion inhibitor or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide depends on its application:
Antibacterial Activity: The compound may inhibit bacterial enzymes or disrupt bacterial cell membranes.
Organic Semiconductors: It can facilitate charge transport in organic electronic devices due to its conjugated system.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
Thiophene-2-sulfonamide: Lacks the pyridine ring and methyl substitutions.
Uniqueness
N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide is unique due to the presence of both a substituted pyridine ring and a thiophene ring with a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S2/c1-8-6-9(2)12-10(7-8)13-17(14,15)11-4-3-5-16-11/h3-7H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJZRGFTOBMTMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NS(=O)(=O)C2=CC=CS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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